
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(3-methylpentanoyl)piperidine
Vue d'ensemble
Description
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(3-methylpentanoyl)piperidine, also known as CPP, is a synthetic compound that has gained popularity in scientific research due to its unique properties. CPP has been found to have potential therapeutic applications in various fields, including neuroscience, pharmacology, and cancer research.
Applications De Recherche Scientifique
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(3-methylpentanoyl)piperidine has been found to have potential therapeutic applications in various fields of scientific research. In neuroscience, this compound has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory. This compound acts as a competitive antagonist of the NMDA receptor, blocking its activity and allowing researchers to study its function.
In pharmacology, this compound has been found to have potential applications in the treatment of drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, making it a promising candidate for the development of new treatments for addiction.
This compound has also been studied for its potential anti-cancer properties. Research has shown that this compound inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Mécanisme D'action
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(3-methylpentanoyl)piperidine acts as a competitive antagonist of the NMDA receptor, blocking its activity and preventing the binding of glutamate, an excitatory neurotransmitter. By blocking the NMDA receptor, this compound reduces the activity of the neuron, leading to a decrease in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce drug-seeking behavior in models of addiction. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been found to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(3-methylpentanoyl)piperidine in lab experiments is its specificity for the NMDA receptor. This compound acts as a competitive antagonist of the NMDA receptor, blocking its activity and allowing researchers to study its function. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic at high concentrations, limiting its use in some experiments.
Orientations Futures
There are several future directions for the use of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(3-methylpentanoyl)piperidine in scientific research. One potential application is in the development of new treatments for drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, making it a promising candidate for the development of new treatments.
Another potential application is in the development of new cancer treatments. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Lastly, this compound could be used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. By blocking the NMDA receptor, this compound could provide insights into the function of the receptor in these disorders and potentially lead to the development of new treatments.
Propriétés
IUPAC Name |
1-[4-(4-cyclopentyltriazol-1-yl)piperidin-1-yl]-3-methylpentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c1-3-14(2)12-18(23)21-10-8-16(9-11-21)22-13-17(19-20-22)15-6-4-5-7-15/h13-16H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOBRGGXJHQIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CCC(CC1)N2C=C(N=N2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



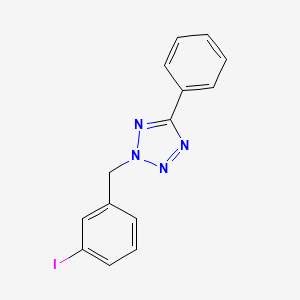
![N-[1-(benzylamino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B3922672.png)
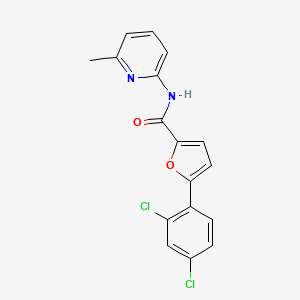
![1-methyl-6-oxo-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B3922689.png)
![N-[(3R*,4R*)-4-hydroxypyrrolidin-3-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B3922707.png)
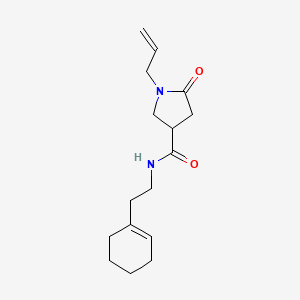
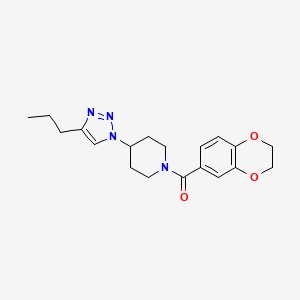
![N-[4-(2-oxo-2-{[2-(2-oxoimidazolidin-1-yl)ethyl]amino}ethyl)phenyl]butanamide](/img/structure/B3922724.png)
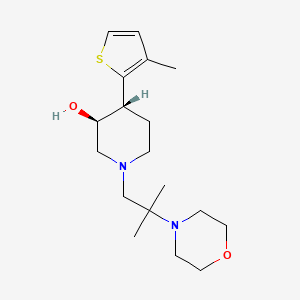
![5-[(dimethylamino)methyl]-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-furamide](/img/structure/B3922743.png)
![2-methyl-8-[(2-methyl-1H-indol-3-yl)acetyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3922745.png)
![N-(4-methoxybenzyl)-2,5-dimethyl-N-prop-2-yn-1-yl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B3922760.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B3922776.png)